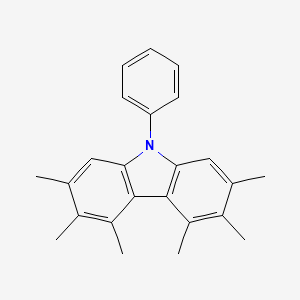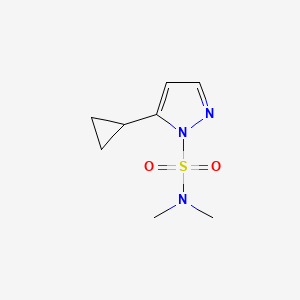
2-Acetamidoacetic acid;ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamidoacetic acid;ethane-1,2-diamine is a compound that combines the properties of both 2-acetamidoacetic acid and ethane-1,2-diamine. This compound is known for its unique chemical structure, which includes both an acetamido group and a diamine group. It is used in various scientific and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamidoacetic acid;ethane-1,2-diamine typically involves the reaction of 2-acetamidoacetic acid with ethane-1,2-diamine. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization, distillation, or chromatography to obtain the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions: 2-Acetamidoacetic acid;ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-Acetamidoacetic acid;ethane-1,2-diamine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to understand the interactions between different biomolecules.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-acetamidoacetic acid;ethane-1,2-diamine involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, affecting their structure and function. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its effects in biological systems.
Comparison with Similar Compounds
Ethylenediamine: A simple diamine with similar chemical properties but lacks the acetamido group.
N-Acetylglycine: Contains an acetamido group but lacks the diamine functionality.
Diethylenetriamine: A compound with multiple amine groups but different structural arrangement.
Uniqueness: 2-Acetamidoacetic acid;ethane-1,2-diamine is unique due to its combination of acetamido and diamine groups, which provides it with distinct chemical reactivity and versatility. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
850352-79-3 |
|---|---|
Molecular Formula |
C6H15N3O3 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-acetamidoacetic acid;ethane-1,2-diamine |
InChI |
InChI=1S/C4H7NO3.C2H8N2/c1-3(6)5-2-4(7)8;3-1-2-4/h2H2,1H3,(H,5,6)(H,7,8);1-4H2 |
InChI Key |
WQBRQFDYUUJTQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)O.C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14188336.png)







![3-[(Dibenzo[b,d]furan-4-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14188382.png)
![5-(2-Methoxyethanesulfonyl)-3-[(propan-2-yl)oxy]-1,2,4-thiadiazole](/img/structure/B14188384.png)
![5,6,7,8-Tetrahydro-9H-tetrazolo[1,5-a]azepin-9-one](/img/structure/B14188386.png)
![2,4'-Dimethyl[1,1'-biphenyl]-4-ol](/img/structure/B14188388.png)

![1-[2-Hydroxy-3-(4-octylphenoxy)propyl]-1H-indole-5-carboxylic acid](/img/structure/B14188394.png)
